2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile
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Overview
Description
2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile is an organic compound that features both aromatic and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine and a cyanide source. A common method might include:
Step 1: Formation of an imine intermediate by reacting 3,4-dimethoxybenzaldehyde with dimethylamine.
Step 2: Addition of a cyanide source, such as sodium cyanide or potassium cyanide, to the imine intermediate to form the nitrile group.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: to maintain consistent reaction conditions.
Catalysts: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The nitrile group can act as an electrophile, while the dimethylamino group can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetonitrile
- 2-(3,4-Dimethoxyphenyl)-2-(ethylamino)acetonitrile
- 2-(3,4-Dimethoxyphenyl)-2-(propylamino)acetonitrile
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-(dimethylamino)acetonitrile is unique due to the presence of both dimethylamino and nitrile groups, which can confer specific reactivity and interaction profiles. This makes it a valuable compound for targeted synthesis and applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-(dimethylamino)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)10(8-13)9-5-6-11(15-3)12(7-9)16-4/h5-7,10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKMESAFVQHWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37672-97-2 |
Source
|
Record name | Acetonitrile, (3,4-dimethoxyphenyl)(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037672972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC101333 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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